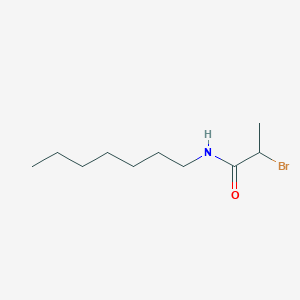

2-Bromo-N-heptylpropionamide

Description

2-Bromo-N-heptylpropionamide is a brominated alkylamide featuring a seven-carbon heptyl chain attached to the nitrogen of a propionamide backbone. Brominated amides are often utilized in cross-coupling reactions, polymer chemistry, or as bioactive agents due to the reactivity of the bromine atom and the stability of the amide bond . The heptyl chain likely enhances lipophilicity, influencing solubility in nonpolar solvents and membrane permeability in biological systems.

Properties

CAS No. |

5345-70-0 |

|---|---|

Molecular Formula |

C10H20BrNO |

Molecular Weight |

250.18 g/mol |

IUPAC Name |

2-bromo-N-heptylpropanamide |

InChI |

InChI=1S/C10H20BrNO/c1-3-4-5-6-7-8-12-10(13)9(2)11/h9H,3-8H2,1-2H3,(H,12,13) |

InChI Key |

ZNRBXSFOAIZGBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)C(C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-heptylpropionamide typically involves the bromination of N-heptylpropionamide. One common method is the reaction of N-heptylpropionamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

- Dissolve N-heptylpropionamide in acetic acid.

- Slowly add bromine to the solution while maintaining the temperature below 10°C to prevent side reactions.

- Stir the reaction mixture for several hours until the reaction is complete.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state reaction environment.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-heptylpropionamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

Reduction: The compound can be reduced to N-heptylpropionamide using reducing agents like lithium aluminum hydride.

Oxidation: Oxidizing agents can convert the compound to corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Corresponding substituted amides.

Reduction: N-heptylpropionamide.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-N-heptylpropionamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-heptylpropionamide involves its interaction with biological molecules, primarily through nucleophilic substitution reactions. The bromine atom can be displaced by nucleophiles present in biological systems, leading to the formation of covalent bonds with proteins, enzymes, or nucleic acids. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

2-Bromo-N-(2-methylphenyl)propanamide

- Structure : Features a 2-methylphenyl (o-tolyl) group instead of a heptyl chain.

- Steric Effects: The ortho-methyl group introduces steric hindrance, which may impede reactions at the amide nitrogen or bromine site .

- Applications : Likely used as a building block in agrochemicals or pharmaceuticals due to its rigid aromatic structure.

N-(5-Bromo-pyridin-2-yl)-2,2-dimethylpropionamide

- Structure : Contains a pyridinyl ring and a branched 2,2-dimethylpropionamide group.

- Key Differences: Electronic Effects: The pyridine ring introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents.

- Applications : Suited for medicinal chemistry due to pyridine’s role in drug-receptor interactions.

Impurity C(EP): 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide

- Structure : Includes a nitro group and a bromophenylcarbonyl substituent.

- Key Differences :

- Applications : Likely a degradation product or intermediate in high-energy reactions.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility : The heptyl chain in this compound may improve catalytic efficiency in hydrophobic reaction environments compared to aromatic analogs .

- Regulatory Considerations: Impurities like those in require stringent control in pharmaceuticals due to their reactive nitro groups, which could form genotoxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.